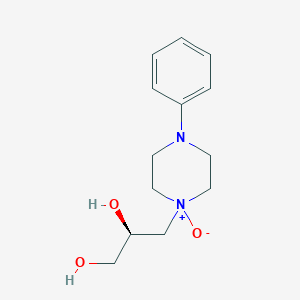

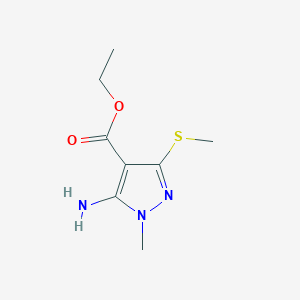

![molecular formula C5H9NO2S B3322733 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide CAS No. 1520084-21-2](/img/structure/B3322733.png)

3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide

説明

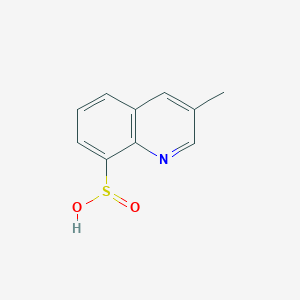

3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide is a chemical compound with the formula C5H9NO2S . It is a derivative of 3-azabicyclo[3.1.1]heptanes .

Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . This synthesis method was also used to incorporate the core into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .Molecular Structure Analysis

The molecular structure of this compound contains a total of 19 bonds; 10 non-H bonds, 2 multiple bonds, 2 double bonds, 1 four-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 sulfone, and 1 Azetidine .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around its synthesis. The reduction of spirocyclic oxetanyl nitriles is a key step in the synthesis of 3-azabicyclo[3.1.1]heptanes .科学的研究の応用

Building Blocks in Medicinal Chemistry

3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide and its analogues are significant in medicinal chemistry research, serving as key building blocks. They have been employed in developing novel bicyclic thiomorpholine structures that demonstrate intriguing biological profiles. The synthesis of such compounds is achieved using straightforward chemistry from inexpensive starting materials, highlighting their practicality in medicinal chemistry applications (Walker & Rogier, 2013).

Beta-Lactamase Inhibition

One of the significant uses of this compound is in beta-lactamase inhibition. It has shown effectiveness as an irreversible inhibitor of various bacterial penicillinases and cephalosporinases. This compound, in combination with β-lactams like ampicillin, enhances the effectiveness against resistant bacteria that contain β-lactamases (English et al., 1978).

Synthesis of Penicillin-Type β-Lactams

This compound is also instrumental in the synthesis of the basic skeleton of penicillins. A notable example is the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane from ethyl propiolate, a process which includes the formation of a β-lactam ring, a critical component in penicillin-type β-lactams (Chiba et al., 1985).

Drug Discovery and Development

The compound has been used in the development of new drug molecules. For example, the synthesis of substituted 3-azabicyclo[3.2.0]heptanes using benzaldehyde, allylamine, and cinnamic acid demonstrates its utility as a building block in drug discovery (Denisenko et al., 2017).

Advanced Building Blocks for Medicinal Chemistry

Its role as a promising building block for selective derivatization in medicinal chemistry is also noteworthy. It facilitates the creation of novel conformationally restricted piperidine derivatives, which are vital in the design of new pharmacological compounds (Denisenko et al., 2010).

作用機序

Target of Action

The primary targets of 3-Thia-6-azabicyclo[31It’s known that this compound was incorporated into the structure of the antihistamine drug rupatidine . Antihistamines typically target histamine receptors, particularly H1 receptors, to alleviate allergy symptoms.

Mode of Action

The exact mode of action of 3-Thia-6-azabicyclo[31Given its incorporation into rupatidine, it’s plausible that it interacts with histamine receptors, possibly by acting as an antagonist .

Biochemical Pathways

The specific biochemical pathways affected by 3-Thia-6-azabicyclo[31If it functions similarly to other antihistamines, it likely impacts the histamine signaling pathway by blocking the action of histamine at the h1 receptor .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Thia-6-azabicyclo[31The incorporation of this compound into rupatidine led to a dramatic improvement in physicochemical properties , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of 3-Thia-6-azabicyclo[31If it functions as an antihistamine, it would likely reduce the physiological effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .

特性

IUPAC Name |

3λ6-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-9(8)2-4-1-5(3-9)6-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWLHOWZVURXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CS(=O)(=O)CC1N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)

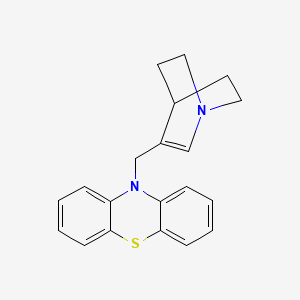

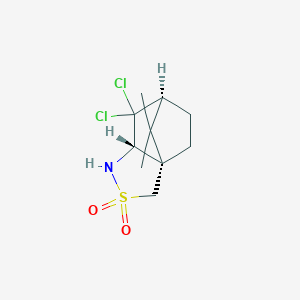

![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)